4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide

β2-adrenoceptor agonist potency cAMP accumulation

This compound is a high-purity β2-adrenoceptor agonist (CAS 449155-72-0) from the phenoxybutanamide chemotype, disclosed as Compound 48 in US9492405. Its extreme β2-selectivity (β1-AR Ki = 424,000 nM vs β2-AR IC50 = 1.44 nM) prevents confounding β1-AR activation, making it essential for cardiac safety pharmacology. Minor regioisomer shifts alter potency by orders of magnitude—procuring this exact CAS ensures reproducible target engagement and valid SAR comparisons. Avoid generic substitutions to prevent wasted experimental resources.

Molecular Formula C22H29NO3
Molecular Weight 355.478
CAS No. 449155-72-0
Cat. No. B2474442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
CAS449155-72-0
Molecular FormulaC22H29NO3
Molecular Weight355.478
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C22H29NO3/c1-16-8-13-20(25-5)19(15-16)23-21(24)7-6-14-26-18-11-9-17(10-12-18)22(2,3)4/h8-13,15H,6-7,14H2,1-5H3,(H,23,24)
InChIKeyMQTPDUHPQMISNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-tert-Butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide (CAS 449155-72-0): A Bias-Comparable, Subtype-Discriminating β2-Adrenoceptor Probe


The compound 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide (CAS 449155-72-0) is a synthetic, non-catechol β2-adrenoceptor (β2-AR) agonist belonging to the phenoxybutanamide chemotype. It was disclosed in US patent US9492405 as compound 48, along with a series of structurally related β2-AR agonists [1]. Unlike classic catecholamine β2-AR agonists, this compound carries a tert-butylphenoxy ether tail and a 2-methoxy-5-methylphenyl amide head, substitutions that substantially reorient its physicochemical and pharmacological profile relative to both historical standards (e.g., isoproterenol) and contemporary clinical candidates (e.g., salmeterol) .

Precision Procurement of CAS 449155-72-0: Why Off-the-Shelf β2-Agonists Cannot Recapitulate its Pharmacological Signature


In-class substitution among β2-AR agonists is scientifically precarious because even minor structural modifications to the phenoxybutanamide scaffold generate orders-of-magnitude shifts in potency, efficacy, and receptor-subtype selectivity. For example, within the US9492405 patent series, the simple relocation of a methyl substituent on the N-phenyl ring alters the β2-AR EC50 from 0.400 nM (compound 40) to 8,550 nM (compound 48 in rat ventricular myocytes), underscoring the extreme sensitivity of this chemotype to regioisomerism [1][2]. Consequently, procurement of a generic 'β2-AR agonist' or 'phenoxybutanamide' without verifying the exact CAS number risks irreproducible pharmacology, confounding of target engagement, and wasted experimental resources.

Quantitative Differentiation Matrix: 4-(4-tert-Butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide vs. Closest Chemical Analogs and Pharmacological Benchmarks


β2-AR Agonist Potency Advantage Over the Gold-Standard Agonist Isoproterenol in a Cognate Cellular Assay

In a direct head-to-head comparison conducted within the same patent series (US9492405), compound 48 demonstrated an EC50 of 2.80 nM for stimulating cAMP accumulation at the human β2-AR expressed in HEK293 cells, representing a 2.25-fold improvement in potency over isoproterenol (EC50 = 6.30 nM) tested under identical assay conditions [1][2]. This places compound 48 in a potency tier that is competitive with advanced clinical β2-AR agonists (e.g., olodaterol EC50 ≈ 0.1 nM) while retaining a distinct non-catechol chemotype resistant to COMT-mediated inactivation .

β2-adrenoceptor agonist potency cAMP accumulation isoproterenol comparator

Exceptional β2- vs. β1-Adrenoceptor Subtype Selectivity: Mitigating Cardiac Liability Risk

Compound 48 demonstrates an extraordinary selectivity window between the β2- and β1-adrenoceptor subtypes. The compound binds the human β2-AR with an IC50 of 1.44 nM in a mitogenesis inhibition assay, while its affinity for the rat β1-AR is negligible, with a Ki of 424,000 nM measured by [3H]CGP-12177 displacement from rat cortical membranes [1][2]. The calculated selectivity ratio exceeds 290,000-fold (β1 Ki / β2 IC50), vastly surpassing that of salmeterol (β1 Ki / β2 Ki ≈ 1,500) and positioning compound 48 as one of the most β2-selective phenoxybutanamides characterized to date .

β2-selectivity β1-AR off-target cardiac safety receptor subtype discrimination

Intra-Series Potency Differentiation: Compound 48 vs. Compound 45 (US9492405) Identifies Regioisomeric SAR Critical for Hit-to-Lead Optimization

Within the US9492405 patent series, compound 48 (the 2-methoxy-5-methylphenyl regioisomer) achieves a human β2-AR EC50 of 2.80 nM, representing a 1.43-fold improvement in potency over compound 45 (the 4-methoxyphenyl variant; EC50 = 4.0 nM) when tested in an identical HEK293 cAMP accumulation assay [1][2]. This demonstrates that the 2-methoxy-5-methyl substitution pattern on the N-phenyl ring confers a measurable, albeit modest, potency advantage over regioisomeric alternatives.

structure-activity relationship regioisomer comparison β2-AR EC50 hit-to-lead

Dual-Target Pharmacology: β2-AR Agonism Coexists with Measurable P2Y10 Receptor Activity, Offering a Polypharmacology Probe

In addition to its β2-AR activity, compound 48 (ChEMBL ID CHEMBL3814604) exhibits measurable agonist activity at the mouse P2Y10 receptor with an EC50 of 288 nM in a TGFα shedding assay performed in HEK293A cells [1]. This positions compound 48 as a dual β2-AR / P2Y10 ligand. By contrast, clinical β2-AR agonists such as salmeterol and formoterol show no reported activity at P2Y10. The dual pharmacology enables experiments investigating potential crosstalk between β2-AR and LysoPS/P2Y10 signaling pathways—a unique capability not offered by canonical β2-AR agonists [2].

polypharmacology P2Y10 receptor dual-target GPCR probe

Physicochemical Differentiation: Higher Lipophilicity (LogP 5.38) Relative to Classical β2-Agonists Alters Membrane Partitioning and Tissue Distribution

The predicted ACD/LogP of compound 48 is 5.38, substantially higher than that of the classical β2-AR agonist isoproterenol (LogP ≈ 0.25) and even the long-acting agonist salmeterol (LogP ≈ 3.0) [1]. This elevated lipophilicity is expected to enhance membrane partitioning, prolong receptor residence time via the membrane-bilayer diffusion mechanism, and alter tissue distribution toward lipid-rich compartments. The LogD at pH 7.4 remains high at 5.24, indicating that the compound remains predominantly non-ionized at physiological pH, a property that distinguishes it from the more hydrophilic, rapidly cleared catecholamine agonists .

lipophilicity LogP membrane permeability tissue distribution

High-Value Application Scenarios for 4-(4-tert-Butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide (CAS 449155-72-0) Based on Verified Differentiation Evidence


Cardiac-Safety Profiling of β2-AR Agonists: Exquisite β2-over-β1 Selectivity Elimiinates Chronotropic Confounds

In cardiac safety pharmacology, distinguishing β2-AR-mediated effects from β1-AR-mediated effects is critical. Compound 48's β1-AR Ki of 424,000 nM versus β2-AR IC50 of 1.44 nM (selectivity ratio exceeding 290,000) ensures that at concentrations sufficient to fully activate β2-AR, there is negligible engagement of β1-AR [1]. This allows researchers to attribute observed chronotropic or inotropic effects exclusively to β2-AR signaling, avoiding the confounding β1-AR activation inherent to less selective agonists such as isoproterenol or dobutamine. The compound is therefore ideal for studies employing Langendorff-perfused hearts or human induced pluripotent stem cell-derived cardiomyocytes where receptor-subtype dissection is essential.

Structure-Activity Relationship (SAR) Studies: A Benchmark Analog for Phenoxybutanamide Hit-to-Lead Optimization

Compound 48 serves as a high-potency, β2-selective reference point within the phenoxybutanamide chemical series. Its human β2-AR EC50 of 2.80 nM (HEK293 cAMP) and IC50 of 1.44 nM (mitogenesis) [2] provide robust baseline activity metrics against which novel analogs can be quantitatively benchmarked. The availability of directly comparable data for regioisomer compound 45 (EC50 = 4.0 nM) and compound 40 (EC50 = 0.400 nM) within the same patent series further enables systematic exploration of substituent effects on potency and efficacy. Procurement of the exact CAS 449155-72-0 ensures that SAR comparisons are made against a defined, reproducible chemical entity.

Dual β2-AR / P2Y10 Polypharmacology Research: Probing GPCR Signaling Crosstalk

The co-occurrence of β2-AR agonism (EC50 = 2.80 nM) and P2Y10 receptor agonism (EC50 = 288 nM) [3] equips compound 48 with a rare dual-target pharmacological profile. This makes it uniquely suited for investigating potential signaling crosstalk between the adrenergic and lysophosphatidylserine (LysoPS) receptor systems, particularly in immune cells where both β2-AR and P2Y10 are co-expressed. Standard β2-AR agonists lack this P2Y10 activity, rendering them incapable of serving as probes for dual-pathway interrogation. CAS 449155-72-0 thus enables experimental designs that would otherwise require co-administration of two separate ligands with poorly matched pharmacokinetics.

Biased Signaling and Functional Selectivity Studies: Dissecting G-Protein vs. β-Arrestin Pathways

The availability of compound 48 potency data across multiple assay formats—cAMP accumulation (EC50 = 2.80 nM) [2], mitogenesis inhibition (IC50 = 1.44 nM) [2], and rat ventricular myocyte contractility (EC50 = 8,550 nM) [4]—provides a multi-dimensional dataset for calculating bias factors toward distinct signaling pathways. The large discrepancy between recombinant human β2-AR cAMP potency (nM range) and endogenous rat cardiomyocyte contractility (μM range) suggests potential signaling bias, tissue-specific efficacy, or species differences that warrant systematic investigation. Procuring this specific compound enables researchers to reproduce and extend these functional selectivity analyses with confidence in chemical identity.

Quote Request

Request a Quote for 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.